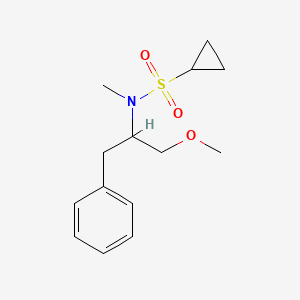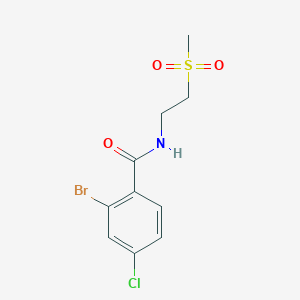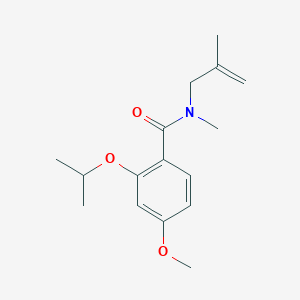
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide, also known as S-Methyl-PPS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide involves the inhibition of various enzymes and signaling pathways. N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression. By inhibiting HDACs, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide induces apoptosis and inhibits cell proliferation. Additionally, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor kappa B (NF-κB) signaling pathway. Furthermore, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide protects neurons from oxidative stress by activating the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide protects neurons from oxidative stress and reduces the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide in lab experiments include its high yield of up to 90% and its potential therapeutic applications in various scientific research fields. However, the limitations of using N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide include its high cost, limited availability, and potential toxicity at high doses.
Future Directions
There are several future directions for the research on N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide. These include exploring its potential therapeutic applications in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on the development of novel analogs of N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide with improved efficacy and reduced toxicity. Furthermore, research could focus on the identification of biomarkers that can be used to predict the response of cancer cells to N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide treatment.
Synthesis Methods
The synthesis of N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide involves the reaction between N-methylcyclopropanesulfonyl chloride and N-(1-methoxy-3-phenylpropan-2-yl)amine in the presence of a base such as triethylamine. The reaction yields N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide as a white solid with a high yield of up to 90%.
Scientific Research Applications
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and neuroprotective effects. Studies have shown that N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has been shown to protect neurons from oxidative stress and reduce the risk of neurodegenerative diseases.
properties
IUPAC Name |
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-15(19(16,17)14-8-9-14)13(11-18-2)10-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXDLEPZSKWDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)COC)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-5-methoxyaniline](/img/structure/B7633995.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7634003.png)
![3-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methylsulfinylmethyl]-1,2-oxazole](/img/structure/B7634007.png)
![5-[1-(4-Fluorophenyl)sulfonylethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7634014.png)
![N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7634016.png)
![6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one](/img/structure/B7634031.png)
![1-[[3-[(3-Chloro-2-fluorophenyl)methylamino]phenyl]methyl]piperidin-4-ol](/img/structure/B7634038.png)
![5-chloro-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B7634057.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7634063.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)

![6-Chloro-3'-[2-(oxolan-2-yl)ethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7634086.png)
![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)
